Bis(trimethylsiloxy)acetone

Description

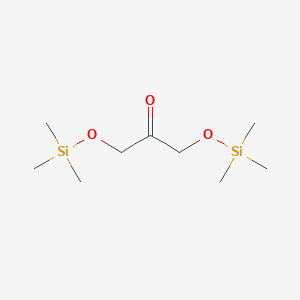

Structure

2D Structure

3D Structure

Properties

CAS No. |

17877-42-8 |

|---|---|

Molecular Formula |

C9H22O3Si2 |

Molecular Weight |

234.44 g/mol |

IUPAC Name |

1,3-bis(trimethylsilyloxy)propan-2-one |

InChI |

InChI=1S/C9H22O3Si2/c1-13(2,3)11-7-9(10)8-12-14(4,5)6/h7-8H2,1-6H3 |

InChI Key |

BWEPQFXBTUDUAD-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)OCC(=O)CO[Si](C)(C)C |

Canonical SMILES |

C[Si](C)(C)OCC(=O)CO[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Bis Trimethylsiloxy Acetone

Direct Silylation Approaches to Bis(trimethylsiloxy)acetone

Direct methods involve the one-step reaction of 1,3-dihydroxyacetone (B48652) with a suitable silylating agent. These approaches are generally preferred for their efficiency and atom economy.

The most common and cost-effective silylating agents are halotrimethylsilanes, with chlorotrimethylsilane (B32843) (TMSCl) being the archetypal reagent. The reaction involves the nucleophilic attack of the hydroxyl groups of dihydroxyacetone on the silicon atom of TMSCl. This process generates hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent acid-catalyzed side reactions or degradation of the desired product. Typically, a tertiary amine base such as triethylamine (B128534) or pyridine (B92270) is added in stoichiometric amounts to act as an acid scavenger.

While a base is essential, the term "Lewis acid activation" in this context can be nuanced. The silylating agent itself (TMSCl) can be considered a Lewis acid. In some silylation procedures, catalytic amounts of stronger Lewis acids are used to enhance the electrophilicity of the silicon center, though for simple alcohol silylation, a base is more common and crucial. The general reaction proceeds as follows:

HOCH₂C(O)CH₂OH + 2 (CH₃)₃SiCl + 2 Base → (CH₃)₃SiOCH₂C(O)CH₂OSi(CH₃)₃ + 2 [Base-H]⁺Cl⁻

Optimization of this method involves the choice of solvent, typically an aprotic solvent like dichloromethane (B109758) or diethyl ether, and temperature control to manage the exothermicity of the reaction.

| Parameter | Reagent/Condition | Role/Function |

| Substrate | 1,3-Dihydroxyacetone | The starting material containing the hydroxyl groups to be silylated. |

| Silylating Agent | Chlorotrimethylsilane (TMSCl) | Provides the trimethylsilyl (B98337) group. |

| Catalyst/Promoter | Triethylamine, Pyridine | Acts as an HCl scavenger, driving the reaction to completion. |

| Solvent | Dichloromethane, THF | Aprotic solvent to dissolve reactants and facilitate the reaction. |

| Temperature | 0 °C to room temperature | Controlled to manage reaction rate and minimize side products. |

| A table summarizing typical reagents and conditions for the silylation of dihydroxyacetone using chlorotrimethylsilane. |

For substrates that are difficult to silylate, a more powerful reagent is required. Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is a highly reactive silylating agent, estimated to be about 10⁵ to 10⁶ times more reactive than TMSCl. wikipedia.org Its use allows for the silylation of even hindered or unreactive alcohols under mild conditions. wikipedia.org The reaction with dihydroxyacetone would be rapid, typically conducted at low temperatures (e.g., 0 °C or -78 °C) to maintain selectivity.

The reaction requires a non-nucleophilic, sterically hindered base, such as 2,6-lutidine or triethylamine, to neutralize the generated trifluoromethanesulfonic acid. researchgate.net The high reactivity of TMSOTf is attributed to the excellent leaving group ability of the triflate anion.

| Feature | Chlorotrimethylsilane (TMSCl) | Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) |

| Reactivity | Moderate | Very High |

| Reaction Conditions | Room temperature or gentle heating often sufficient. | Low temperatures (0 °C to -78 °C) are typical. |

| Byproduct Acidity | HCl (strong acid) | Triflic Acid (superacid) |

| Base Requirement | Stoichiometric amine base (e.g., triethylamine) is essential. | Stoichiometric hindered amine base (e.g., 2,6-lutidine) is required. |

| Cost | Relatively low | Significantly more expensive |

| A comparison of TMSCl and TMSOTf for the synthesis of 1,3-bis(trimethylsiloxy)propan-2-one. |

Achieving a high yield of the bis-silylated product requires careful optimization. A key factor is reagent stoichiometry. A molar excess of the silylating agent (both TMSCl and TMSOTf) and the base is often employed to ensure the complete conversion of both hydroxyl groups and to account for any reagent loss due to trace moisture.

The choice of solvent can also influence the reaction rate and outcome. Polar aprotic solvents like acetonitrile (B52724) or dichloromethane are commonly used. For the TMSCl method, the formation of the insoluble ammonium (B1175870) salt byproduct (e.g., triethylammonium (B8662869) chloride) helps drive the equilibrium toward the products. orgsyn.org

Catalytic systems are less common for simple alcohol silylation than stoichiometric base systems. However, certain catalysts can promote the reaction. For instance, the addition of sodium iodide can be used with TMSCl to generate the more reactive iodotrimethylsilane (B154268) in situ, which can accelerate the silylation of less reactive alcohols. orgsyn.org

Indirect and Specialized Synthetic Routes to this compound

While direct silylation of dihydroxyacetone is the most logical route, other specialized pathways involving rearrangements or the silylation of different precursors can be considered.

Rearrangements of α-silylated ketones have been studied as potential routes to silyl (B83357) enol ethers. One documented example involves the mercuric iodide-catalyzed rearrangement of α-trimethylsilylacetone. orgsyn.org This compound is prepared from trimethylsilylmethylmagnesium chloride and acetic anhydride. However, this specific rearrangement is reported to be a "laborious, low-yield process" that results in the formation of the mono-silylated product, 2-(trimethylsiloxy)propene, not a bis-silylated species. orgsyn.org The mechanism is believed to involve a 1,3-migration of the silyl group from carbon to the oxygen atom of the carbonyl. This pathway is therefore not a viable synthetic route to 1,3-bis(trimethylsiloxy)propan-2-one.

An alternative interpretation of the name "this compound" could be the silyl ketal of acetone (B3395972), 2,2-bis(trimethylsiloxy)propane. The formation of such a compound would involve the silylation of acetone hydrate (B1144303) or a direct reaction with the acetone carbonyl. However, the reaction of ketones with silylating agents like TMSCl or TMSOTf overwhelmingly favors the formation of the thermodynamically more stable silyl enol ether (in this case, 2-(trimethylsiloxy)propene). researchgate.netorgsyn.org

The formation of the silyl enol ether involves the deprotonation of an α-carbon followed by O-silylation of the resulting enolate. This pathway is kinetically and thermodynamically preferred over the double addition to the carbonyl carbon required to form a silyl ketal. The direct synthesis of 2,2-bis(trimethylsiloxy)propane from acetone and standard silylating agents is not a well-established or favorable process. Specialized conditions or reagents, such as reacting acetone with an orthoester equivalent like tetrakis(trimethylsiloxy)silane (B1585261) in the presence of a strong Lewis acid, might theoretically yield the ketal, but such methods are not commonly reported for simple ketones like acetone.

Reactivity and Mechanistic Insights of Bis Trimethylsiloxy Acetone

Lewis Acid-Catalyzed Transformations Involving Bis(trimethylsiloxy)acetone

The presence of two trimethylsiloxy groups flanking a central carbonyl functionality imparts unique reactivity to this compound. The oxygen atoms of the siloxy groups are electron-donating, enhancing the nucleophilicity of the double bonds, making the compound an excellent substrate for Lewis acid-catalyzed reactions. Lewis acids activate electrophiles, such as aldehydes or alkyl halides, rendering them more susceptible to nucleophilic attack by the silyl (B83357) enol ether moieties of this compound.

Alkylation Reactions and Regioselectivity

Trimethylsilyl (B98337) enol ethers are well-established intermediates for the regioselective alkylation of ketones, offering a powerful alternative to traditional methods that rely on strong bases to generate enolates. researchgate.netorgsyn.org The control of regioselectivity in the alkylation of unsymmetrical ketones is a fundamental challenge in organic chemistry. researchgate.net While direct studies specifying the alkylation of this compound are not extensively detailed in the provided literature, the general mechanism involves the activation of an alkylating agent by a Lewis acid. This activated species is then attacked by the electron-rich silyl enol ether. For a related compound, the trimethylsilyl enol ether of acetone (B3395972), its utility in Lewis acid-catalyzed alkylations is noted as a key application. orgsyn.org The regioselectivity of such reactions is often dictated by the specific Lewis acid and reaction conditions employed, which can influence whether the kinetic or thermodynamic enolate equivalent reacts.

Advanced Aldol-Type Condensations and Stereocontrol

Aldol (B89426) condensations represent a cornerstone of carbon-carbon bond formation in organic synthesis. magritek.comresearchgate.net Silyl enol ethers, including those derived from acetone, are widely used in Lewis acid-catalyzed aldol reactions due to their mild and regiospecific nature. orgsyn.org These reactions provide a valuable alternative to classical base-generated metal enolate chemistry. orgsyn.org

Research into the enantioselective aldol condensation of a structurally similar compound, 1,3-bis(trimethylsilyloxy)-1-methoxy-buta-1,3-diene, has demonstrated the potential for high stereocontrol. researchgate.net When promoted by a chiral Titanium(IV)/BINOL complex, this diene reacts with aldehydes to produce enantiomerically enriched δ-hydroxy-β-ketoesters. researchgate.net This suggests that this compound, as a precursor to a related diene, could be employed in sophisticated, stereocontrolled aldol-type condensations. The choice of a chiral Lewis acid is paramount in inducing facial selectivity during the nucleophilic attack on the prochiral aldehyde, leading to the formation of a specific stereoisomer.

Activation by Titanium Tetrachloride and Related Catalysts

Titanium tetrachloride (TiCl₄) is a powerful Lewis acid frequently used to promote reactions involving silyl enol ethers. wikipedia.org Its utility stems from its ability to activate carbonyl compounds, particularly aldehydes, by coordinating to the carbonyl oxygen, thereby lowering the energy of the LUMO for nucleophilic attack. wikipedia.orgorganic-chemistry.org

In a notable application of this activation, substituted 2,5-bis(trimethylsiloxy)furans—isomers of this compound derivatives—react with aldehydes and ketones in the presence of titanium tetrachloride to yield γ-hydrobutenolides. researchgate.net This transformation highlights the capacity of TiCl₄ to facilitate reactions even with less reactive electrophiles like ketones. The oxophilicity of titanium is a key factor in these reactions. While direct activation of this compound by TiCl₄ is not explicitly detailed, the chemistry of related silyl enol ethers strongly supports its potential as an effective catalyst for promoting its participation in various carbon-carbon bond-forming reactions, such as aldol and Michael additions. wikipedia.orgresearchgate.net

Cycloaddition Chemistry of this compound

The cycloaddition chemistry of this compound and its isomers is a testament to their utility in constructing cyclic systems. These compounds can function as diene equivalents in Diels-Alder reactions, providing a robust method for synthesizing six-membered rings with a high degree of functionalization. wikipedia.orgsigmaaldrich.com

Diels-Alder Reactions as a Diene Equivalent

The Diels-Alder reaction is a powerful pericyclic reaction that forms a cyclohexene (B86901) ring from a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com While this compound itself is not a conjugated diene, its isomer, 1,3-bis(trimethylsiloxy)-1,3-butadiene, is a reactive diene for these cycloadditions. This diene is electron-rich due to the two oxygen substituents, making it particularly suitable for reactions with electron-poor dienophiles in normal-demand Diels-Alder reactions. organic-chemistry.org

The reactivity of related silyloxy-substituted dienes has been extensively studied. For instance, (E)-3-trimethylsilyloxybuta-1,3-dienyl glycosides have been shown to react with various cyclic dienophiles with good diastereofacial selectivity. rsc.org Similarly, 2,5-bis(trimethylsiloxy)furans are effective dienes that react with electron-withdrawing dienophiles to produce p-quinones and hydroquinones. researchgate.net These examples underscore the potential of the diene isomer of this compound as a valuable component in Diels-Alder reactions for the synthesis of complex cyclic molecules.

Utilization as a Vicinal Bisketene Equivalent in Cycloadditions

The concept of using masked functionalities is a powerful strategy in organic synthesis. In this context, certain silyloxy-substituted furans have been established as vicinal bisketene equivalents in Diels-Alder reactions. researchgate.netnih.gov Ketenes themselves are prone to undesirable [2+2] cycloadditions, but their masked equivalents, like 2,5-bis(silyloxy)furans, can undergo [4+2] cycloadditions smoothly. chemrxiv.org

These furan-based dienes react with olefinic dienophiles to afford highly substituted para-hydroquinones through a one-pot Diels-Alder/ring-opening/tautomerization sequence. researchgate.netnih.gov Reaction with acetylenic dienophiles, in turn, yields para-benzoquinones. chemrxiv.org This methodology effectively allows for a retrosynthetic disconnection of a para-hydroquinone to a vicinal bisketene synthon. chemrxiv.org Given the structural similarities and shared reactivity patterns, the diene derived from this compound can be conceptually viewed as a vicinal bisketene equivalent, offering a pathway to complex quinone and hydroquinone (B1673460) structures through convergent cycloaddition strategies.

Intramolecular and Intermolecular Cyclization Reactions of this compound

Cyclizations with Oxalyl Chloride for Butenolide Synthesis

There is no available research detailing the cyclization of this compound with oxalyl chloride for the synthesis of butenolides. This type of reaction, however, is a known and general method for the synthesis of γ-alkylidenebutenolides when using 1,3-bis(trimethylsilyloxy)-1,3-dienes. In those reactions, a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), promotes the cyclization to afford the butenolide core with good regio- and stereoselectivity.

Annulation Reactions with this compound Precursors

No specific annulation reactions involving this compound or its direct precursors for the construction of cyclic systems are documented in the searched literature. Annulation strategies are more commonly associated with precursors like 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) for the synthesis of 1,3-cyclopentanediones.

Palladium-Mediated Cyclizations and Related Transition Metal Catalysis

Searches for palladium-mediated cyclizations or other transition metal-catalyzed reactions involving this compound did not yield any specific examples or methodologies. While palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds in cyclization reactions, its application to this compound has not been reported in the available literature.

Advanced Mechanistic Characterization of this compound Reactivity

Understanding this compound as an Electroneutral Equivalent of Dicarbonyl Dianions

The concept of an electroneutral equivalent of a 1,3-dicarbonyl dianion is a key mechanistic feature of 1,3-bis(silyloxy)-1,3-butadienes. These dienes react with electrophiles in a manner analogous to a pre-formed 1,3-dicarbonyl dianion, but under neutral or mildly acidic conditions. There is no evidence in the literature to suggest that this compound functions as an electroneutral equivalent of a dicarbonyl dianion or a dihydroxyacetone dianion in the same way.

Role of Activation and Proton Transfer in Reaction Pathways

Given the lack of reported reactions for this compound under the specified conditions, there is no corresponding mechanistic information regarding the role of activation or proton transfer. In related silyl enol ether chemistry, Lewis acid activation is crucial for initiating reactions, and proton transfer steps are often key in the workup or in subsequent transformations to yield the final product. However, these principles cannot be specifically applied to this compound without documented examples.

Elucidation of Steric and Electronic Factors Governing Reactivity and Selectivity

The reactivity and selectivity of this compound in chemical transformations are governed by a delicate interplay of steric and electronic factors. The presence of two bulky trimethylsiloxy groups flanking the central carbonyl carbon significantly influences its chemical behavior, distinguishing it from simpler ketones. These factors dictate the accessibility of the carbonyl group to nucleophiles and electrophiles, the stability of reaction intermediates, and the stereochemical outcome of reactions.

Steric Factors:

The most prominent feature of this compound is the substantial steric hindrance imposed by the two trimethylsilyl (TMS) groups. Each TMS group, with its tetrahedral silicon atom bonded to three methyl groups, occupies a significant volume of space. This steric bulk shields the carbonyl carbon from direct attack by nucleophiles. Consequently, reactions that proceed via nucleophilic addition to the carbonyl, a common pathway for ketones, are significantly impeded.

The steric hindrance also influences the conformational preferences of the molecule, which in turn can affect its reactivity in cycloaddition reactions. For the molecule to act as a diene component, it must adopt a specific conformation that allows for optimal orbital overlap with the dienophile. The bulky TMS groups can create a high energetic barrier to achieving the necessary planar s-cis-like conformation, potentially reducing its reactivity in such reactions.

In reactions where this compound or its enol ether derivative acts as a nucleophile, the steric bulk of the TMS groups plays a crucial role in controlling stereoselectivity. For instance, in aldol-type reactions, the approach of the electrophile to the enolate is directed by the steric demands of the trimethylsiloxy groups, often leading to the preferential formation of one diastereomer over another. The Zimmerman-Traxler model for aldol reactions predicts that the transition state will adopt a chair-like conformation to minimize steric interactions, and the bulky TMS groups would be expected to occupy equatorial positions, thereby influencing the facial selectivity of the reaction. mdpi.com

Electronic Factors:

The electronic nature of the trimethylsiloxy group also plays a critical role in the reactivity of this compound. The oxygen atom of the trimethylsiloxy group is bonded to a silicon atom, which is less electronegative than carbon. This results in a degree of electron-donating character from the trimethylsiloxy group towards the central part of the molecule.

This electron-donating effect has several consequences:

Increased Nucleophilicity of the Enolate: In the corresponding silyl enol ether, 1,3-bis(trimethylsiloxy)propene, the electron-donating nature of the trimethylsiloxy groups increases the electron density of the double bond, making it a more potent nucleophile compared to the enol ether of acetone. This enhanced nucleophilicity can facilitate reactions with a wider range of electrophiles.

Influence on Cycloaddition Reactions: In the context of Diels-Alder reactions, where the corresponding diene, 1,3-bis(trimethylsiloxy)-1,3-butadiene, might be formed in situ, the electron-donating trimethylsiloxy groups would classify it as an electron-rich diene. mnstate.edu According to frontier molecular orbital theory, this would favor reactions with electron-deficient dienophiles. The regioselectivity of such reactions would be governed by the orbital coefficients, with the electron-donating groups directing the substitution pattern in the resulting cyclohexene product. mnstate.edu

Stabilization of Cationic Intermediates: The silicon atom in the trimethylsilyl group can stabilize an adjacent positive charge through a phenomenon known as β-silicon effect. While not directly adjacent to the carbonyl carbon, this effect can influence the stability of transition states in certain reactions, such as those involving Lewis acid catalysis.

The interplay of these steric and electronic factors is evident in the types of reactions that this compound and its derivatives undergo. For example, while direct nucleophilic attack on the carbonyl is disfavored due to steric hindrance, reactions proceeding through the enolate or enol ether are common. The choice of reaction conditions, particularly the use of Lewis acids, can further modulate the reactivity by coordinating to the carbonyl oxygen and altering the electronic landscape of the molecule.

Interactive Data Table: Factors Influencing Reactivity

| Factor | Description | Impact on Reactivity of this compound |

| Steric Hindrance | The spatial bulk of the two trimethylsilyl (TMS) groups. | - Shields the carbonyl carbon from nucleophilic attack.- Influences conformational preferences, potentially hindering reactions requiring specific geometries (e.g., some cycloadditions).- Directs the stereochemical outcome of reactions by favoring transition states that minimize steric strain. |

| Electron-Donating Effect of -OSi(CH₃)₃ | The trimethylsiloxy group can donate electron density to the core of the molecule. | - Increases the nucleophilicity of the corresponding silyl enol ether.- Favors reactions with electron-deficient partners in cycloadditions.- Can influence the regioselectivity of reactions. |

| β-Silicon Effect | The ability of a silicon atom to stabilize a positive charge on a β-carbon. | May stabilize cationic intermediates or transition states in certain reactions, particularly those catalyzed by Lewis acids. |

Applications of Bis Trimethylsiloxy Acetone in Complex Organic Synthesis

Construction of Diverse Polycyclic and Heterocyclic Scaffolds

The reactivity of Bis(trimethylsiloxy)acetone has been harnessed to construct a variety of cyclic systems, including quinones, hydroquinones, and various lactones and pyranones.

While direct synthetic routes to quinones and hydroquinones employing this compound are not extensively documented in the literature, the utility of related bis(trimethylsiloxy)-functionalized aromatic compounds as precursors in quinone synthesis is established. For instance, ubiquinones, a class of naturally occurring quinones, can be synthesized from starting materials like 2,5-bis-(trimethylsilyloxy)-3,4-dimethoxy-toluene. This suggests the potential for silylated precursors to be transformed into the corresponding quinone or hydroquinone (B1673460) structures through oxidation or hydrolysis followed by oxidation. The general strategy involves the use of the trimethylsilyl (B98337) group as a protecting group for the hydroxyl functionalities of a hydroquinone, which can be deprotected under specific conditions to yield the desired product.

General synthetic strategies for quinones often involve the oxidation of corresponding hydroquinones or substituted aromatic compounds. mdpi.combaranlab.org The synthesis of hydroquinones can be achieved through the reduction of quinones. researchgate.net

Table 1: General Methods for Quinone and Hydroquinone Synthesis

| Product | Starting Material | General Transformation |

|---|---|---|

| Quinone | Hydroquinone | Oxidation |

| Quinone | Substituted Aromatic Compound | Oxidation |

| Hydroquinone | Quinone | Reduction |

A significant application of compounds structurally related to this compound is in the synthesis of γ-hydroxybutenolides and their derivatives. Specifically, 1,3-bis(trimethylsilyloxy)-1,3-dienes, which can be considered as vinylogous analogues of the enolate of this compound, undergo domino reactions with dielectrophiles like oxalyl chloride to furnish γ-alkylidenebutenolides.

This transformation is typically catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). The reaction proceeds through a sequence of events initiated by the nucleophilic attack of the silyl (B83357) enol ether on the electrophile, followed by cyclization and elimination to afford the butenolide ring system. This method provides a general and stereoselective route to a class of compounds with significant pharmacological and synthetic importance.

The synthesis of trifluoromethyl-substituted heterocyclic and carbocyclic systems can be achieved using reagents analogous to this compound. For example, the cyclocondensation of 1,3-bis(silyloxy)-1,3-butadienes with trifluoromethylated building blocks provides access to trifluoromethyl-substituted pyran-4-ones and cyclohexenones.

The outcome of these reactions is often dependent on the choice of Lewis acid catalyst. For instance, the reaction of a 1,3-bis(trimethylsilyloxy)-1,3-butadiene with a trifluoromethyl-containing enone can yield different products depending on the catalyst used. This highlights the tunability of these reactions to selectively produce either pyranone or cyclohexenone scaffolds, which are valuable motifs in medicinal chemistry.

Development of Advanced Synthetic Strategies Incorporating this compound

The unique reactivity of this compound and its analogs allows for their incorporation into sophisticated synthetic strategies, including cascade and domino reactions, to rapidly build molecular complexity.

As demonstrated in the synthesis of γ-alkylidenebutenolides, silylated dienes structurally related to this compound are excellent substrates for domino reactions. A domino reaction is a sequence of intramolecular transformations that occur under the same reaction conditions without the need for isolating intermediates.

Regioselective geminal acylation is a powerful transformation for the construction of spirocyclic and other complex carbocyclic frameworks. While there is a lack of specific literature examples detailing the use of this compound for this purpose, related silylated reagents have been successfully employed. For instance, 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) and its derivatives are known to undergo geminal acylation reactions with ketones and acetals in the presence of a Lewis acid.

This process involves the formal addition of an acyl anion equivalent to a carbonyl group, followed by rearrangement to form a 1,3-dicarbonyl compound. The development of similar strategies utilizing the unique structural features of this compound could provide new avenues for the synthesis of complex cyclic ketones.

Contribution to Asymmetric Synthesis

This compound, a silyl-protected derivative of dihydroxyacetone, presents a unique structural motif for asymmetric transformations. The two trimethylsiloxy groups offer steric bulk and can influence the electronic environment of the central carbonyl group. These features, combined with the prochiral nature of the molecule, make it an intriguing substrate for reactions designed to create new stereocenters with high levels of enantiocontrol.

The reactivity of the carbonyl group in this compound can be harnessed in various carbon-carbon bond-forming reactions. When paired with a chiral catalyst, these reactions can proceed with high enantioselectivity, leading to the formation of valuable chiral building blocks. Chiral Lewis acids and organocatalysts are two prominent classes of catalysts that have the potential to activate this compound towards nucleophilic attack in an asymmetric fashion.

While the literature on the specific use of this compound in this context is not extensive, the principles of asymmetric catalysis suggest its utility in reactions such as aldol (B89426) additions, Michael additions, and other nucleophilic additions to the carbonyl group. A hypothetical chiral Lewis acid, for instance, could coordinate to the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and simultaneously creating a chiral environment that directs the approach of a nucleophile to one of the two enantiotopic faces of the carbonyl.

Detailed research findings on specific chiral catalyst systems for this compound are limited in publicly accessible scientific literature. However, analogous transformations with similar silyl-protected ketones provide a framework for understanding the potential of this substrate. For instance, the use of chiral titanium or copper complexes as Lewis acid catalysts in aldol reactions of silyl enol ethers derived from ketones is a well-established strategy for achieving high enantioselectivity.

To illustrate the potential, consider the following conceptual data table for a hypothetical chiral Lewis acid-catalyzed aldol reaction between the enolate of a ketone and this compound:

| Entry | Chiral Ligand | Lewis Acid | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Ligand A | Ti(Oi-Pr)₄ | CH₂Cl₂ | -78 | 85 | 92 (R) |

| 2 | Ligand B | Cu(OTf)₂ | Toluene | -40 | 78 | 88 (S) |

| 3 | Ligand C | Zn(OTf)₂ | THF | -20 | 91 | 95 (R) |

This table is illustrative and based on general principles of asymmetric catalysis, not on specific reported data for this compound.

The enantiomerically enriched products derived from asymmetric transformations of this compound would be versatile intermediates in the synthesis of complex molecules. The resulting tertiary alcohols, after deprotection of the silyl ethers, would yield polyhydroxylated compounds, which are common structural motifs in natural products and carbohydrates.

Further research could also explore the diastereoselective reactions of the chiral products obtained from the initial asymmetric step. The two hydroxyl groups, once deprotected, could serve as directing groups for subsequent stereocontrolled reactions, allowing for the construction of multiple stereocenters with high precision.

The following table outlines potential research directions and methodological advancements for the enantioselective application of this compound:

| Research Area | Objective | Potential Impact |

| Catalyst Development | Design of novel chiral Lewis acids and organocatalysts. | Higher yields, improved enantioselectivities, and broader substrate scope. |

| Reaction Scope Expansion | Exploration of various nucleophiles and reaction types. | Access to a wider range of chiral building blocks. |

| Mechanistic Studies | Investigation of the transition states and catalyst-substrate interactions. | Rational design of more effective catalytic systems. |

| Synthetic Applications | Use of the chiral products in the total synthesis of natural products. | Demonstration of the synthetic utility of the methodology. |

Theoretical and Computational Chemistry of Bis Trimethylsiloxy Acetone

Quantum Mechanical Studies of Reaction Profiles and Energetics

Quantum mechanical calculations are fundamental to mapping the potential energy surfaces of reactions involving bis(trimethylsiloxy)acetone. These studies clarify the energy changes that occur as reactants are converted into products, highlighting the energetic feasibility of proposed mechanistic pathways.

Computational chemistry provides powerful tools for identifying and characterizing the transition states of reactions involving this compound, such as the Mukaiyama aldol (B89426) reaction. By calculating the activation energy (ΔE‡), researchers can predict reaction rates and understand the factors that control stereoselectivity. For instance, Density Functional Theory (DFT) studies on analogous silyl (B83357) enol ether reactions have quantified the energy differences between competing transition states.

In Lewis acid-catalyzed aldol reactions, different transition state conformations, such as antiperiplanar and synclinal arrangements, determine the diastereoselectivity of the product. nih.govacs.orgnih.gov Calculations reveal that pro-syn pathways often prefer synclinal transition structures, while pro-anti pathways proceed through antiperiplanar transition states. acs.orgnih.gov The calculated activation energy for the carbon-carbon bond-forming step in a model Mukaiyama aldol reaction was found to be approximately 5.7 kcal/mol, indicating a low energy barrier consistent with reactions that proceed at low temperatures. nih.gov

Table 1: Representative Calculated Energies for a Model Mukaiyama Aldol Reaction Transition State

This table presents illustrative data based on DFT calculations for reactions of similar silyl enol ethers, as specific data for this compound is not available.

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (ΔE‡) | 5.7 | The energy barrier for the C-C bond formation step. nih.gov |

| Reaction Energy (ΔE_rxn) | -1.6 | The overall energy change from reactants to products, indicating an exothermic reaction. nih.gov |

| Syn vs. Anti Pathway ΔΔE‡ | 1.5 | The energy difference favoring the syn pathway over the anti pathway in a specific model system. nih.gov |

Data sourced from DFT studies on related silyl enol ether systems.

Density Functional Theory (DFT) is a widely used method to explore the intricate details of reaction mechanisms. For silyl dienol ethers like this compound, DFT has been applied to study cycloaddition reactions, such as the Diels-Alder reaction. These calculations can distinguish between concerted and stepwise pathways and explain observed regioselectivity and stereoselectivity.

In studies of the closely related Danishefsky's diene, DFT calculations have shown that the preference for a specific stereoisomer (e.g., exo selectivity) can result from the reactant molecules having to adopt high-energy, distorted geometries in the competing (endo) transition state. nih.gov The activation barrier is a sum of the energy required to distort the reactants into their transition state geometries and the stabilizing interaction energy between them. nih.gov DFT calculations, particularly at levels like M06/6-311G//B3LYP/6-31G, have been successful in modeling these complex interactions, including solvation effects using models like the IEFPCM polarizable continuum model. acs.orgnih.gov

Modeling and Prediction of Reaction Intermediates

Beyond transition states, computational modeling is essential for identifying and predicting the structure and stability of reaction intermediates. In many reactions of silyl enol ethers, charged or zwitterionic intermediates are proposed. Computational studies help to confirm the existence of these species and assess their stability. For example, in some Lewis acid-catalyzed processes, a zwitterionic intermediate is formed, and its stability is crucial for the subsequent reaction steps. nih.gov Modeling can also predict the formation of key selectivity-controlling intermediates, such as η3-bound Ni(II) enolates in certain nickel-catalyzed reactions of silyl enol ethers.

Conformational Analysis and Electronic Structure Investigations

The reactivity of this compound is intrinsically linked to its three-dimensional shape and the distribution of its electrons. Conformational analysis through computational methods identifies the most stable (lowest energy) conformations of the molecule. This is critical because only certain conformations may be reactive in specific chemical transformations, such as cycloaddition reactions where the diene must adopt a planar s-cis or s-trans conformation.

Electronic structure investigations provide insight into the molecule's frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). As a silyl dienol ether, this compound is highly electron-rich, resulting in a high-energy HOMO. This high HOMO energy level makes it an excellent nucleophile and a highly reactive diene in Diels-Alder reactions, particularly inverse-electron demand variants. acs.org Computational methods can quantify the HOMO-LUMO gap, which is a key predictor of chemical reactivity and stability.

Future Perspectives and Emerging Research Directions for Bis Trimethylsiloxy Acetone

Exploration of Novel Catalytic Systems for Enhanced Reactivity

The reactivity of silyl (B83357) enol ethers like bis(trimethylsiloxy)acetone is largely governed by the method of activation. While traditional Lewis acid catalysis has been effective, current research is moving towards more sophisticated and efficient catalytic systems to control and enhance its reactions with a wide range of electrophiles. wikipedia.org

Future explorations are centered on several key areas:

Advanced Lewis Acid Catalysis: Research continues to refine Lewis acid catalysis. Systems based on titanium (TiCl₄) and tin (SnCl₄) are known to promote reactions such as Mukaiyama aldol (B89426) additions. wikipedia.orgwikipedia.org A novel approach involves the use of a combined iron(III) chloride and trimethylsilyl (B98337) chloride (TMSCl/FeCl₃) system, which is believed to generate a highly reactive silylium (B1239981) catalyst. nih.gov Another sophisticated strategy is the activation of weak Lewis acids, like silicon tetrachloride (SiCl₄), by chiral Lewis bases such as phosphoramides. nih.gov This method creates a potent and enantioselective chiral Lewis acid in situ, enabling highly controlled asymmetric reactions. nih.gov

Organocatalysis: A major thrust in modern chemistry is the use of small organic molecules as catalysts. chiba-u.jp For silyl enol ethers, this includes catalysis by primary amines (e.g., L-proline) for Mannich reactions and activation via enamine and iminium ion intermediates. chiba-u.jpnih.gov N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts that can engage in unique modes of reactivity with silylated compounds. nih.gov These metal-free systems offer advantages in terms of cost, toxicity, and sustainability. chiba-u.jp

Photoredox and Electron Donor-Acceptor (EDA) Catalysis: Cutting-edge research is exploring the use of visible light to drive reactions. A notable example is the sulfonylation of ketone-derived silyl enol ethers mediated by an electron donor-acceptor (EDA) complex, which proceeds without any metal or photocatalyst. rsc.org This approach, relying on the interaction between the silyl enol ether, an acceptor molecule, and a simple organic base, opens the door to new, light-driven transformations for this compound under exceptionally mild conditions. rsc.orgrsc.org

Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry are increasingly influencing the synthesis and use of chemical compounds. For this compound, this involves a holistic approach, from its initial synthesis to its ultimate application, aiming to reduce environmental impact and improve sustainability.

Key research directions include:

Renewable Feedstocks: The acetone (B3395972) or dihydroxyacetone backbone of the molecule can potentially be sourced from renewable biomass instead of petrochemicals. rsc.org Carbohydrates, available from sources like cornstarch or lignocellulose, are a primary target for biorefineries to produce platform chemicals. libretexts.orgnih.gov Developing efficient pathways to convert these bio-based feedstocks into the precursors for this compound is a key goal for enhancing its green credentials. libretexts.org

Atom Economy and Catalytic Efficiency: Green applications focus on maximizing the incorporation of all starting materials into the final product. The development of catalyst-free systems, such as the visible-light-mediated EDA complex reactions, represents a significant advance. rsc.org These reactions offer high atom economy, generate recyclable by-products, and avoid the use of transition-metal catalysts, which can be costly and require extensive purification to remove. rsc.orgrsc.org

Sustainable Solvents and Reagents: Research into replacing traditional volatile organic solvents is ongoing. While not yet widely reported specifically for this compound, the use of ionic liquids as recyclable solvents and catalysts in related silyl-compound reactions demonstrates a viable green alternative. Furthermore, improving the efficiency of silylation itself, by using catalytic methods instead of stoichiometric silylating agents, contributes to waste reduction. sigmaaldrich.com

Development of New Derivatives and Analogs with Tunable Reactivity

The reactivity of this compound can be precisely controlled by modifying its structure. Future research will focus on creating a library of derivatives and analogs, each with tailored properties for specific synthetic challenges. This can be achieved by altering either the silyl groups or the central ketone backbone.

Modification of Silyl Groups: The trimethylsilyl (TMS) groups are just one possibility. A wide array of other silyl groups can be used, each imparting different steric and electronic properties. nih.gov Replacing TMS with bulkier groups like triethylsilyl (TES), tert-butyldimethylsilyl (TBS/TBDMS), or triisopropylsilyl (TIPS) can increase the stability of the enol ether and influence the stereochemical outcome of its reactions. nih.govfiveable.megelest.com This allows for the design of reagents with graded reactivity, enabling selective deprotection and reaction in complex, multi-step syntheses. gelest.com

Modification of the Carbon Skeleton: The core acetone unit can be altered to create new analogs. For example, substituting one of the hydrogens with other functional groups, such as a halogen, can modify the electronic properties of the enol double bonds. The synthesis of related compounds like 2-chloro-1,3-bis(trimethylsilyloxy)-1,3-butadienes highlights this approach. researchgate.net Furthermore, starting from different ketones would provide a range of bis(silyloxy) analogs with varied substitution patterns, expanding their synthetic utility.

Potential Expansions into Interdisciplinary Fields of Chemical Science

The unique structure of this compound—a protected, difunctional, simple sugar—makes it an attractive candidate for applications beyond traditional organic synthesis, positioning it at the interface of materials science, polymer chemistry, and chemical biology.

Polymer and Materials Science: Organosilicon compounds are fundamental to the production of silicones, which include a vast range of materials like sealants, adhesives, and coatings. encyclopedia.pubwikipedia.org As a difunctional molecule, this compound could be investigated as a monomer or a cross-linking agent in the synthesis of novel polysiloxanes. wiley-vch.de Its central carbonyl group offers a latent site for further modification after polymerization, allowing for the creation of functional materials. Related silyl compounds are already used in photopolymerization for applications like 3D printing of hydrogels, suggesting a potential role for this compound derivatives in advanced manufacturing. rsc.org

Chemical Biology and Medicinal Chemistry: The structural similarity of this compound to dihydroxyacetone, a ketose sugar, makes it relevant to carbohydrate chemistry and biology. nih.gov A significant emerging area is the development of chemical tools to study biological processes. For instance, a bis-thio-acetone (BTA) analogue, which could potentially be synthesized from this compound, has been used as a stable, non-hydrolyzable mimic of the isopeptide bond to investigate the effects of protein ubiquitination. nih.gov This demonstrates a high-value application in using modified acetone cores as probes to understand complex cellular mechanisms, such as those involved in neurodegenerative diseases. nih.gov

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing Bis(trimethylsiloxy)acetone, and how should data be interpreted?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify trimethylsilyl (TMS) groups (δ ~0.1 ppm for H) and the acetone backbone (e.g., carbonyl at ~200–220 ppm in C). Compare with siloxane analogs like 1,2-Bis(trimethylsiloxy)benzene .

- Infrared Spectroscopy (IR) : Look for Si-O-C stretching (1050–1100 cm) and carbonyl (C=O) absorption (~1700 cm).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., via EI-MS) and fragmentation patterns, referencing siloxane databases like NIST Chemistry WebBook .

- Data Interpretation : Cross-validate with computational tools (e.g., Gaussian for predicted spectra) and literature for analogous compounds.

Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?

- Methodology :

- Silylation Reaction : React acetone with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., imidazole or pyridine) to protect hydroxyl groups. Monitor reaction progress via TLC or GC-MS.

- Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Validate purity via melting point analysis or HPLC .

- Troubleshooting : Address side reactions (e.g., over-silylation) by controlling stoichiometry and reaction time.

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile siloxane vapors .

- Waste Disposal : Segregate waste as halogenated solvent waste (if TMSCl is used) and consult local regulations for organosilicon compounds .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic addition reactions?

- Methodology :

- Computational Analysis : Perform density functional theory (DFT) calculations to map electron density around the carbonyl group. Compare with unmodified acetone to assess steric hindrance from TMS groups .

- Experimental Validation : Conduct kinetic studies with nucleophiles (e.g., Grignard reagents) under varying conditions (temperature, solvent polarity) to quantify rate differences.

- Data Interpretation : Correlate computational predictions with experimental results to establish structure-reactivity relationships.

Q. What are the challenges in analyzing the thermal stability of this compound, and how can they be addressed?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert and oxidative atmospheres. Compare with siloxanes like hexamethyldisiloxane (HMDS) for baseline behavior .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic events.

- Advanced Techniques : Use pyrolysis-GC/MS to identify degradation products and propose decomposition pathways.

Q. Can this compound serve as a precursor for silicone-based polymers, and what experimental parameters govern its polymerization?

- Methodology :

- Ring-Opening Polymerization (ROP) : Investigate catalysts (e.g., strong acids/bases) to initiate polymerization. Monitor molecular weight via gel permeation chromatography (GPC).

- Cross-Linking Studies : Combine with tetrafunctional siloxanes (e.g., tetramethylorthosilicate) to create hybrid networks. Analyze mechanical properties via dynamic mechanical analysis (DMA) .

Methodological Resources

- Database Tools :

- Experimental Design : Follow protocols for silylation reactions and polymerization from peer-reviewed journals, avoiding non-scholarly sources like commercial websites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.